N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid
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Overview
Description
N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid is a chemical compound with the molecular formula C11H13F3N2O3 and a molecular weight of 278.2 g/mol.
Preparation Methods
The synthesis of N-[(pyridin-4-yl)methyl]oxetan-3-amine involves several steps. One common method includes the reaction of pyridin-4-ylmethanol with oxetan-3-amine under specific conditions . The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
N-[(pyridin-4-yl)methyl]oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(pyridin-4-yl)methyl]oxetan-3-amine can be compared with other similar compounds, such as N-(pyridin-3-ylmethyl)oxetan-3-amine . While both compounds share a similar core structure, the position of the pyridine ring substitution can lead to differences in their chemical properties and biological activities. This uniqueness makes N-[(pyridin-4-yl)methyl]oxetan-3-amine valuable for specific applications where its particular properties are advantageous .
Properties
Molecular Formula |
C11H13F3N2O3 |
---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c1-3-10-4-2-8(1)5-11-9-6-12-7-9;3-2(4,5)1(6)7/h1-4,9,11H,5-7H2;(H,6,7) |
InChI Key |
IYAHYBHLFWEICK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NCC2=CC=NC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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